molecular formula C3H7BrO2S B6589103 propane-2-sulfonyl bromide CAS No. 42738-13-6

propane-2-sulfonyl bromide

Cat. No.: B6589103
CAS No.: 42738-13-6
M. Wt: 187.1
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Description

Propane-2-sulfonyl bromide is an organosulfur compound with the molecular formula C3H7BrO2S. It is a sulfonyl halide, specifically a sulfonyl bromide, which is characterized by the presence of a sulfonyl group (SO2) bonded to a bromine atom. This compound is used in various chemical reactions and has applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane-2-sulfonyl bromide can be synthesized through several methods. One common method involves the reaction of propane-2-sulfonic acid with phosphorus tribromide (PBr3) or thionyl bromide (SOBr2). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, this compound is produced by the bromination of propane-2-sulfonic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out in the presence of a solvent like dichloromethane or chloroform, and the product is isolated through extraction and purification processes.

Chemical Reactions Analysis

Types of Reactions

Propane-2-sulfonyl bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile such as an amine, alcohol, or thiol.

    Reduction Reactions: It can be reduced to propane-2-sulfonyl chloride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can be oxidized to propane-2-sulfonic acid using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine (TEA) or pyridine.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.

Major Products Formed

    Substitution: Formation of sulfonamides, sulfonate esters, and sulfonothioates.

    Reduction: Formation of propane-2-sulfonyl chloride.

    Oxidation: Formation of propane-2-sulfonic acid.

Scientific Research Applications

Propane-2-sulfonyl bromide has several applications in scientific research:

    Organic Synthesis: It is used as a reagent for introducing the sulfonyl group into organic molecules, which is important in the synthesis of pharmaceuticals and agrochemicals.

    Biological Studies: It is used to modify biomolecules such as proteins and peptides by introducing sulfonyl groups, which can alter their properties and functions.

    Medicinal Chemistry: It is used in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

    Industrial Applications: It is used in the production of surfactants, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of propane-2-sulfonyl bromide involves the formation of a sulfonyl cation (SO2+) intermediate, which is highly electrophilic. This intermediate can react with nucleophiles to form sulfonylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • Methane-sulfonyl bromide (CH3SO2Br)
  • Ethane-sulfonyl bromide (C2H5SO2Br)
  • Butane-2-sulfonyl bromide (C4H9SO2Br)

Uniqueness

Propane-2-sulfonyl bromide is unique due to its specific reactivity and the ability to introduce the sulfonyl group into organic molecules with high selectivity. Compared to methane-sulfonyl bromide and ethane-sulfonyl bromide, it offers a balance between reactivity and stability, making it a versatile reagent in organic synthesis.

Properties

CAS No.

42738-13-6

Molecular Formula

C3H7BrO2S

Molecular Weight

187.1

Purity

95

Origin of Product

United States

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